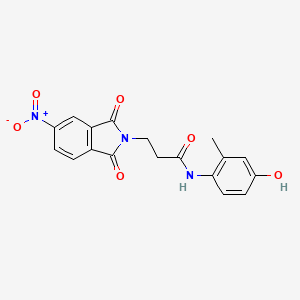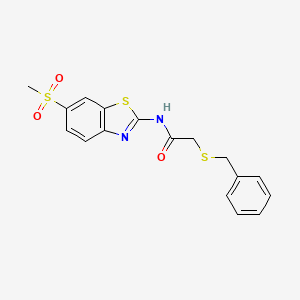![molecular formula C20H19ClN4O5 B3630460 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxy-3-nitro-N-(propan-2-yl)benzamide](/img/structure/B3630460.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxy-3-nitro-N-(propan-2-yl)benzamide
Overview
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxy-3-nitro-N-(propan-2-yl)benzamide is a complex organic compound that features a combination of various functional groups, including a chlorophenyl group, an oxadiazole ring, a methoxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxy-3-nitro-N-(propan-2-yl)benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the chlorophenyl and nitro groups. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Introduction of the Chlorophenyl Group: This step involves the reaction of the oxadiazole intermediate with a chlorobenzene derivative under conditions that promote nucleophilic substitution.
Nitration and Methoxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxy-3-nitro-N-(propan-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, suitable solvents such as dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with different functional groups.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxy-3-nitro-N-(propan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.
Materials Science: The unique combination of functional groups makes this compound a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxy-3-nitro-N-(propan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the nitro group suggests potential for redox activity, which could be exploited in the design of drugs that target oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxy-3-nitro-N-(propan-2-yl)benzamide shares similarities with other oxadiazole derivatives, which are known for their diverse biological activities.
4-chlorophenyl derivatives: These compounds are often explored for their antimicrobial and anti-inflammatory properties.
Uniqueness
- The combination of the oxadiazole ring with the chlorophenyl, methoxy, and nitro groups makes this compound unique in terms of its potential reactivity and applications.
- The presence of multiple functional groups allows for a wide range of chemical modifications, making it a versatile scaffold for drug development and materials science.
Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methoxy-3-nitro-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O5/c1-12(2)24(20(26)14-6-9-17(29-3)16(10-14)25(27)28)11-18-22-19(23-30-18)13-4-7-15(21)8-5-13/h4-10,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHHWQYQHWOERM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{[3-chloro-4-(4-morpholinyl)phenyl]amino}-2-oxoethoxy)-N-(2,3-dichlorophenyl)benzamide](/img/structure/B3630379.png)
![4-{4-[3-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B3630392.png)
![4-(4-CHLOROPHENYL)-2-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B3630394.png)
![4-(Benzylsulfonyl)benzyl 2-{[4-(acetylamino)benzoyl]amino}acetate](/img/structure/B3630395.png)

![N-(3,5-dimethoxyphenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B3630417.png)
![4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]butanoic acid](/img/structure/B3630425.png)
![4-[({5-methyl-2-[(phenoxyacetyl)amino]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B3630432.png)

![4-bromobenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B3630438.png)
![N-[2-(butyrylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3630445.png)
![(5E)-1-(2,3-dichlorophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3630452.png)
![4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)morpholine](/img/structure/B3630459.png)
![2-({4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-chlorophenyl)acetamide](/img/structure/B3630483.png)
